4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1190321-58-4 . It has a molecular weight of 182.61 and its IUPAC name is 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of substituted pyridines, such as “4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for “4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is 1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is a white to yellow solid . It has a molecular weight of 182.61 .Scientific Research Applications
Application in Cancer Therapy
- Specific Scientific Field : Oncology, specifically cancer therapy .
- Summary of the Application : 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives represent an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The compound 4h, a derivative of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, was synthesized and tested for its inhibitory activity against FGFR1, 2, and 3 . In vitro, 4h was tested on breast cancer 4T1 cells to assess its effects on cell proliferation, apoptosis, migration, and invasion .
- Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Specific Scientific Field : Endocrinology, specifically diabetes treatment .
- Summary of the Application : Certain compounds similar to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in Antimicrobial Therapy
- Specific Scientific Field : Microbiology, specifically antimicrobial therapy .
- Summary of the Application : Pyrrolopyrazine derivatives, which are structurally similar to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, have been found to exhibit antibacterial, antifungal, and antiviral activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in Diabetes Treatment
- Specific Scientific Field : Endocrinology, specifically diabetes treatment .
- Summary of the Application : Certain compounds similar to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in Antimicrobial Therapy
- Specific Scientific Field : Microbiology, specifically antimicrobial therapy .
- Summary of the Application : Pyrrolopyrazine derivatives, which are structurally similar to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, have been found to exhibit antibacterial, antifungal, and antiviral activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
properties
IUPAC Name |
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZFPLUXUHUGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696626 | |
Record name | 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190321-58-4 | |
Record name | 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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